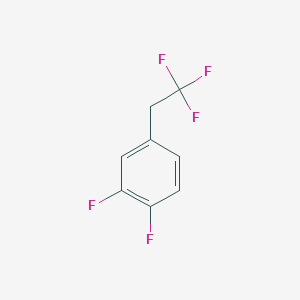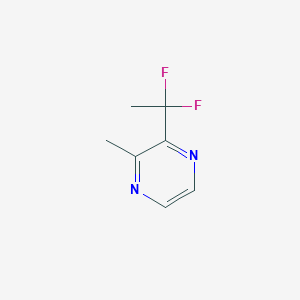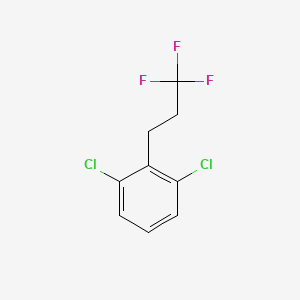![molecular formula C10H8ClF3O2 B1390709 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-80-9](/img/structure/B1390709.png)
3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
“3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-80-9. It has a molecular weight of 252.62 . The IUPAC name for this compound is 3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 252.62 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Biological and Pharmacological Effects
Antioxidant and Therapeutic Roles : Phenolic acids like Chlorogenic Acid (CGA), which shares a similar structural motif with the specified compound, exhibit significant biological and pharmacological effects. These include antioxidant activity, anti-inflammatory properties, hepatoprotective effects, and modulation of lipid and glucose metabolism. Such compounds could potentially be explored for their therapeutic roles in managing metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).
Anticancer Potential : Derivatives of cinnamic acid, which structurally resemble the given compound by containing a phenyl propionic acid framework, have been investigated for their anticancer properties. Research suggests these compounds could play significant roles in anticancer drug development, offering a basis for exploring similar potentials in compounds like 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid (De et al., 2011).
Environmental Impact and Degradation
Pesticide Industry Wastewater Treatment : Compounds structurally related to the specified chemical, such as 2,4-Dichlorophenoxyacetic acid and its derivatives, are common in pesticide industry wastewater. Understanding the treatment options and environmental fate of these compounds can provide insights into managing the environmental impact of structurally related compounds (Goodwin et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental persistence and degradation pathways of polyfluoroalkyl substances, which include fluorinated groups similar to those in the specified compound, have been extensively studied. Insights into their microbial degradation can inform environmental risk assessments and management strategies for related compounds (Liu & Avendaño, 2013).
Bioaccumulation and Toxicity Concerns : Studies on the bioaccumulation and toxicity of perfluoroalkyl and polyfluoroalkyl substances can provide a framework for assessing the environmental and health risks associated with the use of fluorinated compounds, including those structurally related to this compound (Conder et al., 2008).
Propiedades
IUPAC Name |
3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOREFPPQVKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


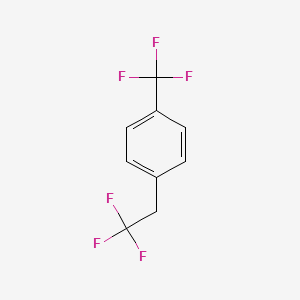
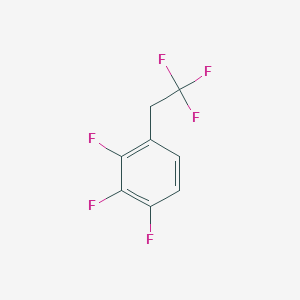
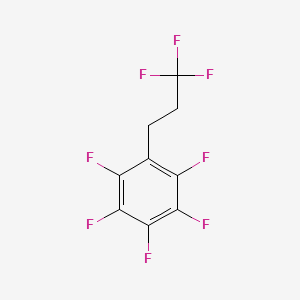
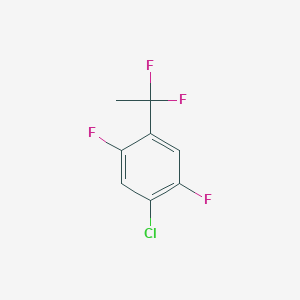
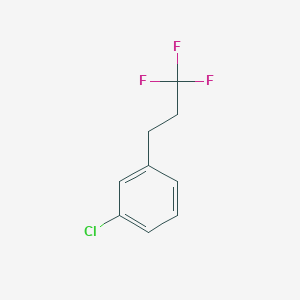

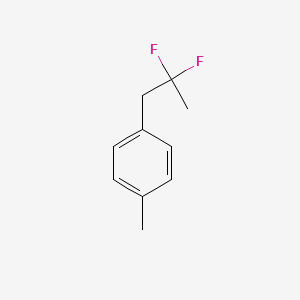
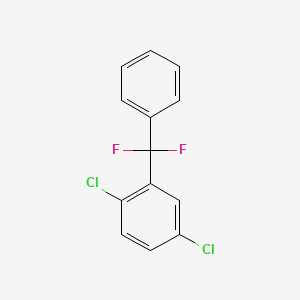
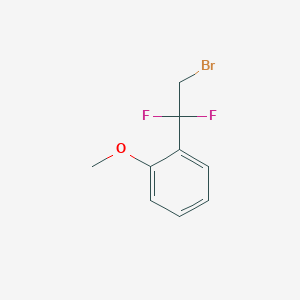

amine hydrochloride](/img/structure/B1390643.png)
